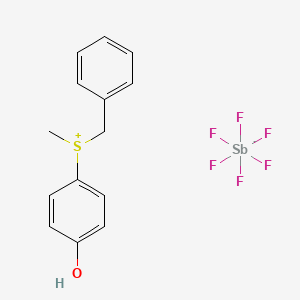

Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate

Description

Introduction and Chemical Overview

Historical Development of Sulfonium Salt Photoinitiators

The development of sulfonium salt photoinitiators dates back to the 1970s, when triarylsulfonium salts were first recognized for their ability to generate strong Brønsted acids under UV irradiation. Early work focused on optimizing their spectral response and thermal stability, though limitations such as poor photosensitivity at wavelengths >350 nm and high initiator concentrations (up to 10%) persisted. The shift toward alkyldiarylsulfonium salts, particularly those with non-nucleophilic anions like hexafluoroantimonate (SbF₆⁻), marked a critical advancement. These salts improved photospeed and reduced initiator requirements, enabling applications in industrial-scale polymerization.

Benzyl(4-hydroxyphenyl)methylsulfonium hexafluoroantimonate emerged as a specialized variant, leveraging the 4-hydroxyphenyl group to enhance thermal latency and compatibility with epoxy resins. Its synthesis involves sequential reactions: (1) benzylthioether formation from 4-mercaptophenol and benzyl halides, followed by (2) methylation and (3) anion exchange with sodium hexafluoroantimonate.

Significance of this compound in Chemical Research

This compound distinguishes itself through:

- High Photoinitiation Efficiency : Exhibits superior reactivity in cationic polymerization of epoxides, such as phenyl glycidyl ether (PGE), compared to traditional sulfonium salts.

- Thermal Stability : The hexafluoroantimonate anion resists premature decomposition, enabling storage stability and controlled release of initiating species.

- Dual-Initiation Capability : Functions in both photothermal systems, where UV irradiation triggers a thermal front polymerization in carbon composites.

Table 1: Key Physical and Chemical Properties

Current State of Academic Knowledge

Recent studies highlight three key areas:

- Reactivity in Hot Lithography : At 90°C, the compound achieves 90% epoxy group conversion with minimal coloration, outperforming commercial borate-based initiators.

- Thermal Front Propagation : In carbon-filled composites, it enables rapid curing (front velocities up to 12.9 cm/min) without postcuring.

- Cost-Effective Synthesis : Its production avoids perfluorinated intermediates, reducing synthesis costs compared to tetraphenylborate analogs.

Research Objectives and Scope

Ongoing research focuses on:

- Thermal Stability Optimization : Reducing prepolymerization at elevated temperatures (>90°C) to expand applications in high-temperature 3D printing.

- Cost Reduction : Scaling synthesis of benzylthioether intermediates to meet industrial demands.

- Composite Compatibility : Enhancing dispersion in carbon-filled resins to maximize filler loadings (up to 50 wt%) without compromising curing efficiency.

Properties

IUPAC Name |

benzyl-(4-hydroxyphenyl)-methylsulfanium;hexafluoroantimony(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14OS.6FH.Sb/c1-16(11-12-5-3-2-4-6-12)14-9-7-13(15)8-10-14;;;;;;;/h2-10H,11H2,1H3;6*1H;/q;;;;;;;+5/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSKAMFDGOYVBE-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](CC1=CC=CC=C1)C2=CC=C(C=C2)O.F[Sb-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F6OSSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201047722 | |

| Record name | Benzyl(4-hydroxyphenyl)methylsulfonium hexafluoroantimonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201047722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125662-42-2 | |

| Record name | Benzyl(4-hydroxyphenyl)methylsulfonium hexafluoroantimonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201047722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate typically involves the reaction of benzyl chloride with 4-hydroxyphenylmethylsulfonium salt in the presence of hexafluoroantimonic acid. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into corresponding sulfides.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like halides, cyanides, and amines are employed under mild to moderate conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Photoinitiator in Cationic Polymerization

Benzyl(4-hydroxyphenyl)methylsulfonium hexafluoroantimonate is primarily utilized as a photoinitiator in cationic polymerization. Upon exposure to UV light, particularly at wavelengths around 266 nm, it generates a benzyl cation that initiates the polymerization of various monomers, including epoxides and vinyl ethers. This property is essential for producing polymers with specific characteristics and enhanced performance in coatings and adhesives .

Biochemical Assays

The compound has been investigated for its potential use in biochemical assays. Its ability to generate reactive species upon light exposure allows for controlled reactions in synthetic biology applications, facilitating the development of novel biochemical tools and methodologies.

Drug Delivery Systems

Research suggests that this compound can be integrated into drug delivery systems. Its photoinitiating capabilities enable the development of responsive drug carriers that release therapeutic agents upon light activation, enhancing the precision of drug delivery.

Industrial Applications

In industry, this compound is employed in the production of advanced materials, coatings, and adhesives due to its efficient initiation of polymerization reactions. Its unique properties make it suitable for applications requiring rapid curing and high-performance materials .

Case Studies and Research Findings

-

Photoinitiation Efficiency:

A study demonstrated that this compound effectively initiates polymerization reactions in biological assays, indicating its potential utility in drug delivery systems where controlled release is critical. -

Cytotoxicity Assessment:

In vitro assays revealed that this compound could induce cytotoxic effects in human cell lines, emphasizing the need for careful evaluation regarding its safety profile when considering biomedical applications . -

Polymer Network Structures:

Research has shown that the compound influences the network structures of epoxy thermosets, providing insights into how its photoinitiator activity can be harnessed to design advanced materials with tailored properties .

Mechanism of Action

The mechanism of action of Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate involves the generation of reactive intermediates upon exposure to light. These intermediates initiate cationic polymerization by opening epoxide rings or other reactive groups in monomers, leading to the formation of polymers . The molecular targets include various monomers and oligomers that undergo polymerization through cationic mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonium Salts

Sulfonium salts vary in reactivity, stability, and applications based on cation structure and counterion type . Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Sulfonium Salts

Key Observations:

Bulky substituents (e.g., phenylthio in Diphenyl[4-(phenylthio)phenyl]sulfonium Hexafluoroantimonate) reduce cation mobility but improve thermal stability . Alkyl or alkoxy groups (e.g., octyloxy in (4-octyloxyphenyl)diphenyl sulfonium hexafluoroantimonate) increase hydrophobicity, favoring non-polar solvent compatibility .

Counterion Effects :

- SbF₆⁻ (hexafluoroantimonate) is weakly coordinating, maximizing cation reactivity in polymerization .

- Salts with PF₆⁻ (hexafluorophosphate) or CF₃SO₃⁻ (triflate) exhibit lower reactivity due to stronger ion pairing .

Reactivity in Photoinitiated Polymerization

The target compound’s performance as a photoinitiator was compared to pyrazinium and quinoxalinium analogs (BPH, BQH, BDH) in the cationic polymerization of cyclohexene oxide (CHO) :

Table 2: Reactivity of Sulfonium Salts in CHO Polymerization

| Compound | Induction Period | Exothermic Peak Rate | Reactivity Order |

|---|---|---|---|

| Benzyl pyrazinium hexafluoroantimonate (BPH) | Short | Rapid | 1st |

| Benzyl quinoxalinium hexafluoroantimonate (BQH) | Moderate | Moderate | 2nd |

| This compound | Short | Rapid | Comparable to BPH |

Biological Activity

Benzyl(4-hydroxyphenyl)methylsulfonium hexafluoroantimonate (BPMS) is a compound with significant potential in various fields, particularly in photoinitiation for polymerization processes and potential biological applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Molecular Formula: C14H15F6OSSb

CAS Number: 125662-42-2

Appearance: White to almost white powder or crystal

Melting Point: 115.0 to 120.0 °C

Purity: >98.0% (HPLC)

BPMS acts primarily as a photoinitiator, generating reactive intermediates upon exposure to light, which are crucial for initiating cationic polymerization. This reaction is characterized by the formation of a benzyl cation when exposed to UV light, particularly at wavelengths around 266 nm. This unique mechanism distinguishes BPMS from other sulfonium salts that typically yield Brønsted acids upon photolysis .

1. Toxicological Studies

Research has indicated that BPMS may exhibit cytotoxic effects in certain biological systems. For instance, its interaction with cellular components can lead to the generation of reactive oxygen species (ROS), which may contribute to cellular damage and apoptosis. The compound's structural similarity to other sulfonium salts suggests potential mutagenic properties, warranting further investigation into its safety profile .

2. Case Studies and Research Findings

- Photoinitiation in Biological Systems: A study demonstrated that BPMS could effectively initiate polymerization reactions in biological assays, suggesting its utility in drug delivery systems where controlled release is essential .

- Cytotoxicity Assays: In vitro assays have shown that BPMS can induce cytotoxic effects in human cell lines, with varying degrees of sensitivity depending on the cell type. These findings highlight the need for careful evaluation of BPMS in therapeutic contexts .

Comparative Analysis

To better understand the biological implications of BPMS, it is useful to compare it with similar compounds:

| Compound | Mechanism of Action | Biological Activity | Toxicity |

|---|---|---|---|

| BPMS | Photoinitiator generating benzyl cations | Cytotoxicity in vitro | Moderate |

| Benzyl chloride | Alkylating agent | Mutagenic potential | High |

| 4-Hydroxymethyl-biphenyl | Non-cytotoxic | Inactive in several assays | Low |

Applications in Research

BPMS has been explored for various applications beyond its role as a photoinitiator:

- Drug Delivery Systems: Its ability to form polymers can be harnessed for encapsulating drugs, allowing for targeted delivery and controlled release.

- Biochemical Assays: The compound's reactivity makes it suitable for use in synthetic biology and biochemical assays where precise control over reaction conditions is required .

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for benzyl(4-hydroxyphenyl)methylsulfonium hexafluoroantimonate to ensure stability in experimental settings?

- Methodology : Store under inert gas (e.g., argon or nitrogen) in airtight containers to prevent moisture absorption, which can degrade the compound. Use a desiccator for long-term storage. Handling should occur in a dry, humidity-controlled environment (<40% RH). Confirm purity via HPLC (>98.0% area%) and ion exchange titration (>98.0%) before use .

- Safety : While the compound shows low acute inhalation toxicity (LC50 >5.63 mg/L) and negative mutagenicity, use standard PPE (gloves, goggles) to avoid dermal/ocular exposure .

Q. How can researchers verify the purity and structural integrity of this sulfonium salt prior to use in polymerization studies?

- Analytical Techniques :

- HPLC : Assess purity using a C18 column with UV detection (λ = 254 nm).

- Melting Point Analysis : Confirm consistency with reported values (115–120°C, typically 117°C) .

- FTIR/ATR-FTIR : Identify characteristic peaks (e.g., S–O stretching at ~1050 cm⁻¹, Sb–F vibrations at ~650 cm⁻¹) .

Q. What solvents are optimal for dissolving this compound in photopolymerization reactions?

- Solubility Data :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Acetone | >50 | Preferred for high solubility |

| Dichloromethane | ~30 | Compatible with cationic initiators |

| THF | <10 | Limited utility |

- Methodological Tip : Pre-dissolve the compound in acetone for homogeneous mixing with monomers like epoxides or vinyl ethers .

Advanced Research Questions

Q. How does the counterion (hexafluoroantimonate) influence the catalytic efficiency of this sulfonium salt in cationic photopolymerization?

- Mechanistic Insight : The weakly coordinating SbF₆⁻ anion stabilizes carbocation intermediates, enhancing reaction rates. Comparative studies with BF₄⁻ or PF₆⁻ salts show SbF₆⁻ provides superior thermal stability and reduced side reactions (e.g., chain transfer) .

- Experimental Design : Use real-time FTIR or photo-DSC to monitor conversion rates under UV irradiation (λ = 254–365 nm). Compare kinetics with other initiators (e.g., diaryliodonium salts) .

Q. What strategies mitigate thermal decomposition during high-temperature applications of this compound?

- Thermal Stability Analysis :

- TGA/DSC : Decomposition onset at ~200°C, with mass loss correlating to SbF₆⁻ liberation.

- Mitigation : Incorporate stabilizers (e.g., hindered phenols) or use lower curing temperatures (<150°C) .

Q. How can computational modeling (e.g., DFT) elucidate the electronic structure and reactivity of this sulfonium salt?

- Approach :

Optimize geometry using B3LYP/6-311+G(d,p) for organic moieties and LANL2DZ for Sb.

Calculate LUMO energy to predict reduction potentials and photoactivity.

Compare with experimental UV-Vis spectra (λmax ~270 nm) to validate delocalization effects .

- Outcome : Models reveal hyperconjugation between the sulfonium center and aryl groups, stabilizing the cation and enhancing photoacid generation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.